molecular formula C10H9BrClNO4 B1434335 Methyl 5-bromo-3-(2-chloroacetamido)-2-hydroxybenzoate CAS No. 1708126-09-3

Methyl 5-bromo-3-(2-chloroacetamido)-2-hydroxybenzoate

Cat. No.: B1434335
CAS No.: 1708126-09-3
M. Wt: 322.54 g/mol
InChI Key: SMXXETVVWWVKLW-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-(2-chloroacetamido)-2-hydroxybenzoate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. This compound is characterized by its unique molecular structure, which includes bromine, chlorine, and hydroxyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-3-(2-chloroacetamido)-2-hydroxybenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a hydroxybenzoate derivative, followed by the introduction of a chloroacetamido group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-(2-chloroacetamido)-2-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine and chlorine atoms can be reduced to form corresponding hydrogenated derivatives.

    Substitution: The chloroacetamido group can be substituted with other nucleophiles, leading to the formation of different amide derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 5-bromo-3-(2-chloroacetamido)-2-oxobenzoate.

    Reduction: Formation of 5-bromo-3-(2-aminoacetamido)-2-hydroxybenzoate.

    Substitution: Formation of various amide derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-bromo-3-(2-chloroacetamido)-2-hydroxybenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-(2-chloroacetamido)-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with its targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-bromo-3-(2-chloroacetamido)-1H-indole-2-carboxylate: Similar in structure but with an indole ring instead of a benzoate.

    4-(2-Chloroacetamido)benzoic acid: Lacks the bromine atom and methyl ester group.

Uniqueness

Methyl 5-bromo-3-(2-chloroacetamido)-2-hydroxybenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 5-bromo-3-[(2-chloroacetyl)amino]-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO4/c1-17-10(16)6-2-5(11)3-7(9(6)15)13-8(14)4-12/h2-3,15H,4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXXETVVWWVKLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)NC(=O)CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701150726
Record name Benzoic acid, 5-bromo-3-[(2-chloroacetyl)amino]-2-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701150726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1708126-09-3
Record name Benzoic acid, 5-bromo-3-[(2-chloroacetyl)amino]-2-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1708126-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-bromo-3-[(2-chloroacetyl)amino]-2-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701150726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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